Cas no 30536-22-2 (4-Nitrobenzoc1,2,5thiadiazol-5-amine)

4-Nitrobenzoc1,2,5thiadiazol-5-amine is a nitro-substituted benzothiadiazole derivative with applications in organic synthesis and materials science. Its structure features a thiadiazole core functionalized with an amine and a nitro group, making it a versatile intermediate for the preparation of heterocyclic compounds and optoelectronic materials. The nitro group enhances electron-withdrawing properties, while the amine provides a reactive site for further derivatization. This compound is particularly useful in the development of fluorescent dyes, charge-transfer complexes, and pharmaceutical intermediates. Its stability and well-defined reactivity profile make it a valuable building block for researchers in synthetic and materials chemistry.
4-Nitrobenzoc1,2,5thiadiazol-5-amine structure
30536-22-2 structure
Product Name:4-Nitrobenzoc1,2,5thiadiazol-5-amine
CAS No:30536-22-2
MF:C6H4N4O2S
MW:196.18655872345
CID:1040265
PubChem ID:2772960
Update Time:2025-06-09

4-Nitrobenzoc1,2,5thiadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine
    • 4-nitro-benzo[1,2,5]thiadiazol-5-ylamine
    • 5-amino-4-nitro-2,1,3-benzothiadiazole
    • 5-amino-4-nitrobenzo[1,2,5]thiadiazole
    • AC1MCM8C
    • CTK1B3280
    • Oprea1_243039
    • ST4115536
    • STOCK1S-29454
    • 4-nitro-2,1,3-benzothiadiazol-5-amine
    • DB-340391
    • AKOS000291516
    • SR-01000399969
    • STK743025
    • SR-01000399969-1
    • AKOS030506997
    • DTXSID30378269
    • 30536-22-2
    • 4-Nitrobenzoc1,2,5thiadiazol-5-amine
    • MDL: MFCD00457936
    • Inchi: 1S/C6H4N4O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2
    • InChI Key: SXLUTZNXOOLBTK-UHFFFAOYSA-N
    • SMILES: S1N=C2C=CC(=C(C2=N1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 196.00549656g/mol
  • Monoisotopic Mass: 196.00549656g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 126Ų

4-Nitrobenzoc1,2,5thiadiazol-5-amine Pricemore >>

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Additional information on 4-Nitrobenzoc1,2,5thiadiazol-5-amine

Introduction to 4-Nitrobenzoc1,2,5thiadiazol-5-amine (CAS No. 30536-22-2)

The compound 4-Nitrobenzoc1,2,5thiadiazol-5-amine, identified by its CAS number 30536-22-2, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its nitro-substituted benzene ring fused with a benzothiadiazole core, has garnered considerable attention due to its unique structural and functional properties. The presence of both nitro and amine functional groups imparts distinct reactivity, making it a valuable scaffold for the development of novel bioactive agents.

Recent studies have highlighted the potential of 4-Nitrobenzoc1,2,5thiadiazol-5-amine as a versatile intermediate in medicinal chemistry. Its benzothiadiazole moiety is known for its stability and ability to engage in multiple hydrogen bonding interactions, which is crucial for drug-receptor binding. The nitro group, while typically associated with oxidizing properties, can be selectively reduced to an amine in this context, expanding synthetic possibilities. This dual functionality has positioned the compound as a promising candidate for further derivatization and exploration in therapeutic applications.

In the realm of pharmaceutical innovation, 4-Nitrobenzoc1,2,5thiadiazol-5-amine has been investigated for its potential role in addressing various biological targets. The benzothiadiazole scaffold is widely recognized for its presence in numerous bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. By incorporating this motif into the molecular structure, researchers aim to leverage its known pharmacological properties while introducing modifications that enhance efficacy and selectivity.

One of the most compelling aspects of 4-Nitrobenzoc1,2,5thiadiazol-5-amine is its structural flexibility. The nitro group can be further functionalized through reduction or diazotization reactions, allowing for the creation of diverse derivatives. These derivatives can then be screened for activity against specific disease targets. For instance, modifications at the amine position could lead to compounds with enhanced solubility or improved metabolic stability, critical factors in drug development.

The synthesis of 4-Nitrobenzoc1,2,5thiadiazol-5-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. The process typically begins with the nitration of a benzene derivative followed by cyclization to form the benzothiadiazole core. Subsequent functionalization at the 5-position introduces the amine group. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality starting material for their investigations.

Recent advancements in computational chemistry have further propelled the study of 4-Nitrobenzoc1,2,5thiadiazol-5-amine. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets. These predictions guide experimental design and help identify promising derivatives with enhanced pharmacological profiles. The integration of computational tools with traditional synthetic approaches has accelerated the discovery process significantly.

In clinical research settings, 4-Nitrobenzoc1,2,5thiadiazol-5-amine has been explored as a lead compound for several therapeutic indications. Preclinical studies have demonstrated its potential in modulating inflammatory pathways and inhibiting key enzymes involved in cancer progression. The compound's ability to interact with multiple targets makes it an attractive candidate for multitarget drug design—a strategy gaining traction in modern pharmaceutical development due to its potential to provide broader therapeutic benefits.

The chemical properties of 4-Nitrobenzoc1,2,5thiadiazol-5-amine also make it suitable for use as a building block in materials science applications beyond pharmaceuticals. Its heterocyclic structure can contribute to the development of novel polymers or functional materials with unique electronic or optical properties. This interdisciplinary potential underscores the compound's versatility and broad utility.

As research continues to evolve, the applications of 4-Nitrobenzoc1,2,5thiadiazol-5-amine are expected to expand further. Ongoing studies are focusing on optimizing synthetic routes and exploring new derivatives with improved pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative formulations and combination therapies that leverage the compound's unique properties.

In conclusion,4-Nitrobenzoc1,2,5thiadiazol-5-amine (CAS No. 30536-22-2) stands as a testament to the ingenuity of modern chemical synthesis and medicinal chemistry. Its structural features and functional versatility make it a valuable asset in the quest for novel therapeutic agents. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing our understanding of disease mechanisms and developing effective treatments.

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